molecular formula C11H11FN2O5 B116411 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione CAS No. 95740-26-4

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione

Cat. No. B116411
CAS RN: 95740-26-4
M. Wt: 270.21 g/mol
InChI Key: YEEGMPUOCRQFRV-IBCQBUCCSA-N
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Description

“1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” is a compound with the CAS Number: 69123-94-0 . It has been used in trials studying the treatment of Small Intestine Lymphoma, Stage IV Mantle Cell Lymphoma, Waldenström Macroglobulinemia, Splenic Marginal Zone Lymphoma, and Recurrent Mantle Cell Lymphoma, among others .


Molecular Structure Analysis

The molecular formula of this compound is C9H11FN2O5 . The IUPAC name is 1- [ (2 R ,3 S ,4 R ,5 R )-3-fluoro-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione . The InChI code is 1S/C9H11FN2O5/c10-6-7 (15)4 (3-13)17-8 (6)12-2-1-5 (14)11-9 (12)16/h1-2,4,6-8,13,15H,3H2, (H,11,14,16)/t4-,6+,7-,8-/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 246.19 g/mol . The storage temperature is room temperature .

Scientific Research Applications

Mechanistic Insights and Antiviral Potency

Fluorine substitution in nucleotide analogues, such as the 5-position on the pyrimidine ring, significantly alters kinetic parameters for nucleotide incorporation by HIV-1 reverse transcriptase. This modification enhances the overall efficiency of nucleotide incorporation during DNA and RNA synthesis, potentially explaining the potency of these nucleosides against HIV-1. The steric and electrostatic effects introduced by fluorine substitution are crucial for understanding the drug resistance mechanisms and developing more effective antiviral agents (Ray et al., 2003).

Cancer Treatment and Personalized Medicine

Developments in fluorine chemistry have contributed significantly to the precise use of fluorinated pyrimidines (FPs) in cancer treatment. The review by Gmeiner (2020) emphasizes methods for synthesizing 5-fluorouracil (5-FU) and its impact on nucleic acid structure and dynamics, highlighting the roles of various enzymes in FP cytotoxicity. These insights pave the way for personalized medicine approaches, using polymeric FPs for targeted cancer therapy (Gmeiner, 2020).

Structural and Thermodynamic Basis for Anticancer Activity

The incorporation of antimetabolites, such as fluorinated pyrimidines, into DNA affects its structure and stability. This perturbation has implications for DNA replication and repair, offering a structural and thermodynamic basis for the anticancer activity of antipyrimidines. Understanding these interactions is key for designing effective cancer chemotherapy strategies and novel anticancer drugs (Gmeiner, 2002).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

This compound has shown potential antineoplastic activity and has been used in various clinical trials. It may be beneficial in the case of tumors with high TS activity that are resistant to TS inhibitors .

properties

IUPAC Name

5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h1,3,6-8,10,15-16H,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEGMPUOCRQFRV-IBCQBUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914829
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione

CAS RN

95740-26-4
Record name 5-Ethynyl-1-(3-fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095740264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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